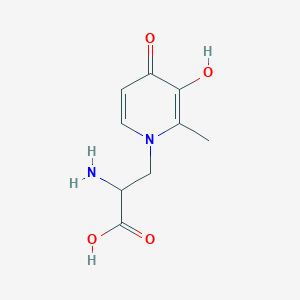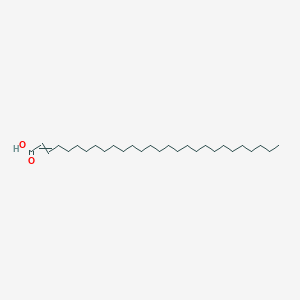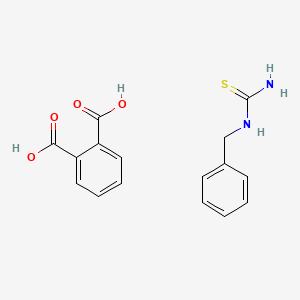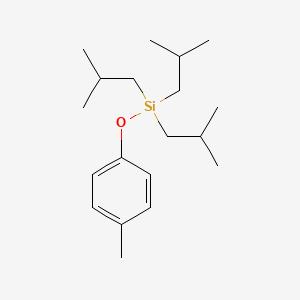
2-Acetyl-1-aminoanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1-aminoanthracene-9,10-dione is an organic compound with the molecular formula C16H11NO3. It is a derivative of anthraquinone, characterized by the presence of an acetyl group at the second position and an amino group at the first position on the anthracene ring system. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-aminoanthracene-9,10-dione typically involves the acetylation of 1-aminoanthracene-9,10-dione. One effective method for synthesizing 1-aminoanthracene-9,10-dione carboxamides involves coupling a weakly reactive amine with sterically hindered carboxylic acids using COMU as the coupling agent . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like super-critical fluid chromatography (SFC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-aminoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as bromine and sulfuric acid are employed for bromination and sulfonation reactions, respectively.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in organic synthesis .
Scientific Research Applications
2-Acetyl-1-aminoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Acetyl-1-aminoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Aminoanthracene-9,10-dione
- 2-Amino-9,10-anthraquinone
- 2-Acetyl-1-amino-anthrachinon
Uniqueness
2-Acetyl-1-aminoanthracene-9,10-dione is unique due to the presence of both an acetyl and an amino group on the anthracene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
58332-16-4 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-acetyl-1-aminoanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO3/c1-8(18)9-6-7-12-13(14(9)17)16(20)11-5-3-2-4-10(11)15(12)19/h2-7H,17H2,1H3 |
InChI Key |
HPDVKZCKPOFXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)


![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)

![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)


